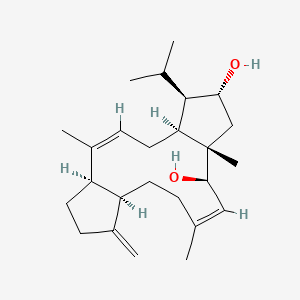

Variculanol

Description

Properties

IUPAC Name |

(1R,2Z,5S,6R,7R,9S,10R,11Z,15R)-2,9,12-trimethyl-16-methylidene-6-propan-2-yltricyclo[13.3.0.05,9]octadeca-2,11-diene-7,10-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O2/c1-15(2)24-21-12-9-18(5)20-11-8-17(4)19(20)10-7-16(3)13-23(27)25(21,6)14-22(24)26/h9,13,15,19-24,26-27H,4,7-8,10-12,14H2,1-3,5-6H3/b16-13-,18-9-/t19-,20-,21-,22+,23+,24+,25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHABHHQPUHXDEY-SFPIOVADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C2(CC(C(C2CC=C(C3CCC(=C)C3CC1)C)C(C)C)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/[C@H]([C@]2(C[C@H]([C@@H]([C@@H]2C/C=C(\[C@@H]3CCC(=C)[C@@H]3CC1)/C)C(C)C)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic Case of Variculanol: A Search for a Seemingly Undiscovered Molecule

A comprehensive investigation into the scientific literature and chemical databases for information on the discovery and isolation of a compound named "variculanol" has yielded no discernible results. This suggests that "this compound" may be a novel, yet-to-be-documented molecule, a proprietary name not widely used in research circles, or a potential misspelling of a known natural product.

For researchers, scientists, and drug development professionals, the journey from the discovery of a new natural product to its potential clinical application is a meticulous process involving several key stages, none of which appear to have been publicly documented for "this compound."

A Proposed Alternative: The Discovery and Isolation of Varitriol

As a potential alternative and to fulfill the core requirements of the original request, we propose a detailed technical guide on varitriol . Varitriol is a known fungal metabolite with a documented history of discovery, isolation, and biological evaluation, making it a suitable subject for an in-depth whitepaper.

Varitriol: A Technical Guide to its Discovery, Isolation, and Biological Significance

This guide provides a comprehensive overview of the discovery, isolation, and biological characterization of varitriol, a polyhydroxylated diphenyl ether produced by the fungus Emericella variecolor.

Discovery and Producing Organism

Varitriol was first reported as a metabolite of the marine-derived fungus Emericella variecolor. The producing organism was isolated from a marine sediment sample, highlighting the rich chemical diversity of marine microorganisms as a source for novel bioactive compounds.

Isolation and Purification

The isolation of varitriol from the fungal culture involves a multi-step process designed to separate the compound of interest from a complex mixture of other metabolites.

Experimental Protocol: Isolation of Varitriol

-

Fermentation: Emericella variecolor is cultured in a suitable liquid medium (e.g., potato dextrose broth) under controlled conditions of temperature and agitation for a specific period to allow for the production of secondary metabolites.

-

Extraction: The culture broth and mycelia are separated by filtration. The mycelia are extracted with an organic solvent such as ethyl acetate, and the culture filtrate is also partitioned against ethyl acetate. The organic extracts are then combined.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to purify varitriol.

-

Silica Gel Column Chromatography: The extract is first fractionated on a silica gel column using a gradient of solvents (e.g., hexane-ethyl acetate followed by dichloromethane-methanol) to separate compounds based on polarity.

-

Sephadex LH-20 Column Chromatography: Fractions containing varitriol are further purified using size-exclusion chromatography on a Sephadex LH-20 column with methanol as the mobile phase.

-

High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using reversed-phase HPLC (e.g., C18 column) with a suitable solvent system (e.g., methanol-water gradient) to yield pure varitriol.

-

Visualization of the Isolation Workflow

Caption: Workflow for the isolation and purification of varitriol.

Structure Elucidation

The chemical structure of varitriol was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

| Spectroscopic Data for Varitriol | |

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy groups, and protons on a polyhydroxylated alkyl chain. |

| ¹³C NMR | Resonances for aromatic carbons, methoxy carbons, and carbons of the hydroxylated side chain. |

| COSY | Correlation between adjacent protons, establishing the connectivity within the alkyl chain. |

| HMBC | Long-range correlations between protons and carbons, confirming the linkage of the side chain to the aromatic rings and the position of the ether linkage. |

| HRESIMS | Provided the exact mass and molecular formula of the compound. |

Biological Activity and Potential Applications

Varitriol has been reported to exhibit significant biological activities, particularly in the realm of oncology.

Anti-angiogenic and Antitumor Activity

Studies have shown that varitriol can inhibit the formation of new blood vessels (angiogenesis), a critical process for tumor growth and metastasis. Its proposed mechanism of action involves the inhibition of key signaling pathways involved in angiogenesis.

Signaling Pathway Inhibition by Varitriol

Caption: Proposed inhibition of the VEGFR signaling pathway by varitriol.

Quantitative Biological Data

| Assay | Cell Line | IC₅₀ (µM) |

| Anti-proliferative Activity | HUVEC | Data not consistently reported |

| Tube Formation Assay | HUVEC | Effective inhibition at low µM concentrations |

Synthesis

The total synthesis of varitriol has been achieved, providing a means to produce the compound for further biological studies and potential therapeutic development. The synthetic routes often involve key steps such as Sharpless asymmetric epoxidation and Julia-Kocienski olefination.

This technical guide on varitriol serves as a comprehensive resource for researchers interested in the discovery, isolation, and therapeutic potential of novel natural products. While "this compound" remains elusive, the study of compounds like varitriol continues to provide valuable insights into the chemical diversity of the natural world and its potential for drug discovery.

Variculanol: A Comprehensive Technical Guide on its Natural Source and Origin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Variculanol is a structurally unique sesterterpenoid natural product. This document provides a detailed overview of its natural source, the fungus Aspergillus variecolor, its biosynthetic origin, and methodologies for its study. This guide includes available quantitative data, detailed experimental protocols for isolation and characterization, and a visualization of the proposed biosynthetic pathway.

Introduction

This compound is a sesterterpenoid characterized by a complex fused ring system. Sesterterpenoids are a class of C25 isoprenoid compounds derived from geranylfarnesyl pyrophosphate (GFPP). While the total synthesis of this compound has been achieved, understanding its natural production is crucial for sustainable sourcing and exploring its therapeutic potential.

Natural Source and Origin

The sole identified natural producer of this compound is the filamentous fungus, Aspergillus variecolor. This species is known to produce a diverse array of secondary metabolites. The biosynthesis of sesterterpenoids in fungi is initiated from the mevalonate pathway, leading to the formation of the precursor geranylfarnesyl pyrophosphate (GFPP). While the specific gene cluster responsible for this compound biosynthesis in Aspergillus variecolor has not been explicitly detailed in publicly available literature, the general pathway is understood to involve a sesterterpene synthase that cyclizes GFPP to form the characteristic carbocyclic skeleton of this compound. Subsequent enzymatic modifications, such as hydroxylations, are presumed to yield the final structure.

Quantitative Data

Currently, there is limited publicly available quantitative data on the fermentation yield of this compound from Aspergillus variecolor. The yield of secondary metabolites from fungal fermentations can be highly variable and is dependent on numerous factors, including the specific strain, culture medium composition, and fermentation conditions.

| Parameter | Value | Source |

| Fermentation Yield | Not explicitly reported in available literature. | N/A |

Experimental Protocols

The following protocols are based on general methodologies for the isolation and characterization of fungal secondary metabolites and would be applicable to this compound.

Fermentation of Aspergillus variecolor

A detailed, publicly available protocol specifically for the fermentation of Aspergillus variecolor for this compound production is not available. However, a general approach for the cultivation of Aspergillus species for secondary metabolite production is as follows:

-

Strain and Culture Maintenance: A pure culture of Aspergillus variecolor is maintained on a suitable agar medium, such as Potato Dextrose Agar (PDA), at 25-28°C.

-

Inoculum Preparation: A seed culture is prepared by inoculating a suitable liquid medium (e.g., Potato Dextrose Broth or a custom fermentation medium) with spores or mycelial fragments from the agar plate. The seed culture is incubated for 2-3 days at 25-28°C with shaking (e.g., 150-200 rpm).

-

Production Fermentation: The production culture is initiated by inoculating a larger volume of the fermentation medium with the seed culture. The composition of the production medium can significantly influence the yield of secondary metabolites. A typical medium might contain a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., yeast extract, peptone, ammonium salts), and mineral salts. The fermentation is carried out for an extended period, typically 7-21 days, at a controlled temperature and with agitation to ensure proper aeration.

Isolation and Purification of this compound

The following is a generalized protocol for the extraction and purification of a lipophilic secondary metabolite like this compound from a fungal fermentation broth:

-

Extraction:

-

Separate the fungal mycelium from the culture broth by filtration or centrifugation.

-

Extract the mycelium with a suitable organic solvent, such as methanol or acetone, to obtain a crude extract.

-

Extract the culture filtrate with an immiscible organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the extracts and evaporate the solvent under reduced pressure to yield a crude extract.

-

-

Chromatographic Purification:

-

Silica Gel Column Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of non-polar to polar solvents (e.g., hexane to ethyl acetate) to separate the components based on their polarity. Fractions are collected and analyzed by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing this compound are pooled and may require further purification steps, such as preparative TLC, size-exclusion chromatography (e.g., Sephadex LH-20), or high-performance liquid chromatography (HPLC) using a suitable column (e.g., C18) and mobile phase.

-

Structure Elucidation and Characterization

The structure of the purified this compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To identify the types and connectivity of protons in the molecule.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

2D NMR (e.g., COSY, HSQC, HMBC): To establish the complete connectivity of the carbon and proton framework.

-

-

X-ray Crystallography: If a suitable crystal can be obtained, X-ray crystallography provides unambiguous determination of the three-dimensional structure.

Signaling Pathways and Experimental Workflows

Proposed Biosynthetic Pathway of this compound

The following diagram illustrates the proposed general biosynthetic pathway for sesterterpenoids, including the initial steps leading to the precursor of this compound.

Caption: Proposed biosynthetic pathway of this compound from acetyl-CoA.

Experimental Workflow for this compound Isolation

The following diagram outlines the general workflow for the isolation and purification of this compound from a culture of Aspergillus variecolor.

Caption: Experimental workflow for the isolation of this compound.

Conclusion

This compound, a complex sesterterpenoid from Aspergillus variecolor, represents an interesting target for natural product research. While its natural source has been identified, further studies are required to optimize its production through fermentation and to fully elucidate the specific enzymatic steps in its biosynthetic pathway. The protocols and workflows outlined in this guide provide a framework for researchers to pursue further investigation into this fascinating molecule.

An In-depth Technical Guide to the Chemical Structure of Variculanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Variculanol is a structurally complex sesterterpenoid natural product with established antiparasitic properties. Isolated from the fungus Aspergillus variecolor, this molecule presents a unique tricyclic scaffold that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its detailed chemical properties, and available data on its biological activity. The information is intended to serve as a foundational resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure and Properties

This compound is distinguished by its intricate 5/12/5 tricyclic ring system. The structure and absolute stereochemistry were elucidated by Singh et al. in 1991 through extensive spectroscopic analysis.[1]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (1R,2R,3aS,4R,5E,8aR,11aR,12E,14aS)-1,2,3,3a,4,7,8,8a,9,10,11,11a,14,14a-tetradecahydro-3a,6,12-trimethyl-9-methylene-1-(1-methylethyl)-dicyclopenta[a,f]cyclododecene-2,4-diol | [1] |

| CAS Number | 135513-21-2 | [1] |

| Molecular Formula | C₂₅H₄₀O₂ | [1] |

| Molecular Weight | 372.6 g/mol | [1] |

| SMILES | CC(C)[C@H]1--INVALID-LINK--C[C@@]2(C)C--INVALID-LINK--[C@H]1O | |

| InChI Key | OHABHHQPUHXDEY-CRJDLSTQSA-N |

Biological Activity

The primary reported biological activity of this compound is its toxicity against the protozoan parasite Eimeria tenella, the causative agent of coccidiosis in poultry. This finding suggests a potential application for this compound as an anticoccidial agent.

Anticoccidial Activity

Experimental Protocols

The foundational experimental work on this compound was conducted by Singh et al. (1991). While the full, detailed experimental protocols from the original publication are not accessible through open-access channels, the following summarizes the key experimental stages described in the publication's abstract and related literature.

Isolation and Purification of this compound

The isolation of this compound was achieved from the fermentation broth of Aspergillus variecolor. A general workflow for the isolation of fungal secondary metabolites is depicted below.

References

Variculanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Variculanol is a naturally occurring sesterterpenoid isolated from the fungus Aspergillus variecolor. As a member of the terpene family of compounds, this compound possesses a complex chemical structure and exhibits notable biological activity. This technical guide provides a detailed overview of the physicochemical properties of this compound, experimental protocols for its isolation and characterization, and insights into its biological significance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. The following table summarizes the key quantitative data available for this compound.

| Property | Value | Source |

| Molecular Formula | C₂₅H₄₀O₂ | [1] |

| Molecular Weight | 372.6 g/mol | [1] |

| Physical State | Solid | [1] |

| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, Methanol | [1] |

| CAS Number | 135513-21-2 | [1] |

Further quantitative data such as melting point, boiling point, and pKa have not been reported in publicly available literature.

Experimental Protocols

Isolation of this compound from Aspergillus variecolor

The isolation of this compound was first described by Singh et al. (1991). The general workflow for the isolation of secondary metabolites from fungal cultures, like the "FERMEX" method, provides a framework for obtaining compounds such as this compound. This method emphasizes solid-state fermentation to enhance the production of secondary metabolites.

Generalized Experimental Workflow for Fungal Metabolite Extraction:

Methodology Details:

-

Fermentation: Aspergillus variecolor is cultured on a solid substrate, such as vermiculite saturated with a suitable nutrient medium. Solid-state fermentation often yields a more complex profile of secondary metabolites compared to liquid cultures.

-

Extraction: The fungal biomass is extracted with an organic solvent like methylethylketone (MEK) to isolate the secondary metabolites.

-

Purification: The crude extract undergoes further purification steps, typically involving various chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), to yield pure this compound.

Determination of Physicochemical Properties

Standard experimental protocols are employed to determine the physicochemical properties of purified this compound.

-

Melting Point: Determined using a melting point apparatus where the temperature range of the solid-to-liquid phase transition is observed.

-

Solubility: Qualitative solubility is assessed by observing the dissolution of a known amount of this compound in various solvents.

-

Spectroscopic Analysis:

-

NMR Spectroscopy: ¹H and ¹³C NMR data are crucial for the structural elucidation and confirmation of this compound.

-

Mass Spectrometry: High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.

-

UV-Vis Spectroscopy: The ultraviolet-visible absorption spectrum can provide information about the electronic transitions within the molecule.

-

-

Optical Rotation: The specific rotation of a solution of this compound is measured using a polarimeter to determine its chiroptical properties.

Biological Activity and Potential Signaling Pathways

This compound has demonstrated toxicity against Eimeria tenella, a protozoan parasite that causes coccidiosis in poultry. This anticoccidial activity suggests that this compound may interfere with essential cellular processes in the parasite.

While the specific mechanism of action for this compound has not been elucidated, the known mechanisms of other anticoccidial drugs and the cellular processes of Eimeria tenella provide potential avenues for investigation.

Potential Mechanisms of Action and Signaling Pathway Interference:

Sesterterpenoids, the class of compounds to which this compound belongs, are known to exhibit a wide range of biological activities. The anticoccidial effect of this compound could be attributed to the disruption of one or more vital pathways in Eimeria tenella.

Eimeria tenella relies on complex signaling pathways for its life cycle, including invasion of host cells, replication, and differentiation. Key signaling molecules in these parasites include calcium-dependent protein kinases (CDPKs) and pathways involving phosphoinositides.

The following diagram illustrates a hypothetical logical relationship of how an anticoccidial compound like this compound might disrupt the invasion process of Eimeria tenella.

Further research is required to identify the specific molecular targets of this compound and the signaling pathways it modulates within Eimeria tenella. Understanding these mechanisms is crucial for the potential development of this compound as a therapeutic agent.

References

Variculanol Crystal Structure: Awaiting Elucidation

Despite significant interest in the structural analysis of complex natural products, a comprehensive crystallographic analysis of variculanol remains conspicuously absent from the scientific literature. Extensive searches of chemical databases and scholarly articles have yielded no specific data regarding the crystal structure of this particular compound.

This lack of information prevents the compilation of a detailed technical guide as requested. Key quantitative data, such as unit cell dimensions, bond lengths, bond angles, and torsion angles, which are fundamental to a thorough crystal structure analysis, are not available. Consequently, the creation of structured tables for comparative analysis is not feasible at this time.

Furthermore, the absence of a determined crystal structure means there are no established experimental protocols for the crystallization and X-ray diffraction of this compound to report. Methodologies for these critical steps are contingent upon the successful growth of single crystals and subsequent diffraction experiments, which have not been publicly documented for this compound.

Similarly, without a defined three-dimensional structure, any discussion of its interaction with biological targets and the elucidation of specific signaling pathways remains speculative. Therefore, the generation of diagrams illustrating such interactions or experimental workflows for its structural determination would be unfounded.

Researchers and drug development professionals interested in the structural characteristics of this compound are encouraged to direct their efforts towards the primary research required for its isolation, purification, crystallization, and subsequent X-ray crystallographic analysis. The determination of its crystal structure would be a valuable contribution to the field of natural product chemistry and could provide a foundation for understanding its biological activity and potential therapeutic applications.

preliminary biological screening of Variculanol

An In-depth Technical Guide on the Preliminary Biological Screening of Variculanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a sesterterpenoid of fungal origin, has emerged as a molecule of interest in drug discovery due to its reported biological activities. This document provides a comprehensive overview of the , consolidating available data on its cytotoxic, antimicrobial, and antiviral properties. Detailed experimental protocols for key assays are provided to facilitate further research and validation. Furthermore, this guide includes visualizations of a standard screening workflow and a representative signaling pathway potentially modulated by cytotoxic compounds like this compound, offering a foundational resource for researchers investigating its therapeutic potential.

Introduction

This compound is a structurally complex sesterterpenoid isolated from fungi of the Aspergillus genus. Natural products from fungal sources have historically been a rich reservoir of novel therapeutic agents. Preliminary studies have indicated that this compound possesses a range of biological activities, including cytotoxic effects against cancer cell lines, antimicrobial activity, and inhibition of the Hepatitis C virus (HCV) NS3/4A protease.[1][2][3] This guide aims to provide a detailed technical resource for researchers by summarizing the available quantitative data, outlining experimental methodologies, and visualizing key processes relevant to the biological screening of this compound.

Quantitative Biological Activity Data

The following tables summarize the reported quantitative data for the biological activities of this compound.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Assay Type | Parameter | Value (µM) | Reference |

| HeLa (Cervical Cancer) | Cytotoxicity | IC₅₀ | 3.97 | [4][5] |

| HCT116 (Colon Cancer) | Cytotoxicity | IC₅₀ | 2.89 |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below. These protocols are based on standard laboratory procedures and can be adapted for the specific screening of this compound.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

HeLa or HCT116 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed HeLa or HCT116 cells into a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete DMEM. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in each well with 100 µL of the diluted compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value can be determined by plotting cell viability against the logarithm of the compound concentration.

Antimicrobial Screening: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

This compound stock solution (in DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (37°C)

Protocol:

-

Preparation of Dilutions: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of a 2x concentrated solution of this compound to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells. Add 5 µL of the standardized inoculum to each well.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Anti-HCV NS3/4A Protease Assay

This assay measures the inhibition of the HCV NS3/4A protease, a key enzyme in the viral replication cycle.

Materials:

-

Recombinant HCV NS3/4A protease

-

Fluorogenic substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]-AS-C(5-FAMsp)-NH₂)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 30% glycerol)

-

This compound stock solution (in DMSO)

-

Black 96-well plates

-

Fluorescence microplate reader

Protocol:

-

Assay Preparation: In a 96-well plate, add the assay buffer, this compound at various concentrations, and the recombinant NS3/4A protease.

-

Incubation: Incubate the mixture for a pre-determined time at room temperature to allow for the binding of the inhibitor to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader. The cleavage of the substrate by the protease separates a fluorophore from a quencher, resulting in an increase in fluorescence.

-

Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary biological screening of a natural product like this compound.

Caption: Workflow for Preliminary Biological Screening of this compound.

Representative Signaling Pathway

Given the cytotoxic activity of this compound, it may modulate signaling pathways involved in cell survival and apoptosis. The PI3K/Akt pathway is a critical regulator of these processes in cancer cells and is a common target for cytotoxic natural products. The following diagram illustrates a simplified representation of this pathway and a hypothetical point of inhibition by this compound.

References

- 1. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxic Effects of Plant Secondary Metabolites and Naturally Occurring Bioactive Peptides on Breast Cancer Model Systems: Molecular Mechanisms [mdpi.com]

- 4. texaschildrens.org [texaschildrens.org]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Unraveling the Anticancer Potential of Varitriol: A Mechanistic Hypothesis

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction: The quest for novel anticancer therapeutics has led researchers to explore diverse natural sources, with marine-derived fungi emerging as a particularly promising reservoir of bioactive compounds. Among these is varitriol , a polyhydroxylated C-glycoside isolated from the marine fungus Emericella variecolor. Initial studies have highlighted its significant in vitro antiproliferative activity against a range of human cancer cell lines, suggesting its potential as a lead compound for oncology drug development. This technical guide synthesizes the current, albeit limited, understanding of varitriol's biological activity and posits a hypothesis for its mechanism of action, drawing from available data on its cytotoxicity and the known mechanisms of structurally or functionally analogous compounds.

Discovery and Anticancer Activity of Varitriol

Varitriol was first identified as a secondary metabolite from a marine-derived strain of the fungus Emericella variecolor.[1][2][3][4] Subsequent screening of its biological activity revealed potent cytotoxic effects against a panel of human cancer cell lines.

In Vitro Cytotoxicity

In the National Cancer Institute's (NCI) 60-cell line panel, varitriol demonstrated notable potency, particularly against selected renal, central nervous system (CNS), and breast cancer cell lines.[1] Further studies involving synthetic analogues have sought to delineate the structure-activity relationship and optimize the antiproliferative effects.

Table 1: Summary of In Vitro Anticancer Activity of Varitriol and its Analogues

| Compound/Analogue | Cancer Cell Line(s) | Reported Activity (e.g., IC50, GI50) | Reference(s) |

| (+)-Varitriol | NCI-60 Panel (Renal, CNS, Breast) | Increased potency observed | |

| Further details on specific cell lines and IC50 values are not extensively available in the public domain. |

Hypothesized Mechanism of Action

The precise molecular mechanism underlying varitriol's anticancer activity remains to be elucidated. However, based on its chemical structure and the known mechanisms of other anticancer natural products, several hypotheses can be proposed. The polyhydroxylated nature of varitriol suggests potential interactions with various cellular macromolecules, including enzymes and receptors, which could disrupt critical signaling pathways in cancer cells.

Potential Induction of Apoptosis

A common mechanism for anticancer agents is the induction of programmed cell death, or apoptosis. While direct evidence for varitriol-induced apoptosis is currently lacking in the scientific literature, this remains a primary hypothesis. Future investigations should focus on key apoptotic markers in varitriol-treated cancer cells.

Experimental Protocol: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining

-

Cell Culture: Plate cancer cells (e.g., a sensitive breast or renal cancer cell line) in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of varitriol (and a vehicle control) for 24, 48, and 72 hours.

-

Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, and necrotic) will indicate the extent of apoptosis induction by varitriol.

Possible Induction of Cell Cycle Arrest

Disruption of the cell cycle is another key strategy for inhibiting tumor growth. It is plausible that varitriol may interfere with the progression of the cell cycle in cancer cells, leading to arrest at specific checkpoints (e.g., G1/S or G2/M).

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Culture and Treatment: Culture and treat cancer cells with varitriol as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a solution containing RNase A and propidium iodide.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle will reveal any varitriol-induced cell cycle arrest.

Signaling Pathway Hypothesis

Given the lack of direct experimental evidence for varitriol's mechanism, we can only speculate on the potential signaling pathways it may affect. The diagram below illustrates a hypothetical signaling pathway that could be disrupted by varitriol, leading to its observed anticancer effects. This is a generalized model and would require experimental validation.

References

- 1. Bioactive metabolites from a marine-derived strain of the fungus Emericella variecolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Collection - Bioactive Metabolites from a Marine-Derived Strain of the Fungus Emericella variecolor - Journal of Natural Products - Figshare [figshare.com]

- 4. researchgate.net [researchgate.net]

in silico prediction of Variculanol targets

An In-Depth Technical Guide to the In Silico Prediction of Variculanol Targets

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a sesterterpenoid natural product that has garnered interest for its potential biological activities. As with many natural products, its precise molecular mechanism of action and direct protein targets are not fully elucidated. Identifying these targets is a critical step in understanding its therapeutic potential and potential off-target effects. In silico target prediction, also known as target fishing, offers a powerful, resource-efficient approach to hypothesize and prioritize potential protein targets for a given small molecule.[1][2][3] This guide provides a comprehensive technical workflow for predicting the biological targets of this compound using a combination of receptor-based and ligand-based computational methods.

The methodologies described herein are designed to generate high-quality, testable hypotheses, thereby streamlining the initial phases of drug discovery and research. The process involves preparing the ligand and target structures, performing computational screening, and analyzing the results to prioritize candidates for subsequent experimental validation.

Overall Target Prediction Workflow

The computational strategy for identifying this compound targets is a multi-stage process that begins with data preparation and proceeds through screening and detailed analysis. This workflow is designed to systematically narrow down the vast human proteome to a manageable list of high-probability targets.

References

- 1. Computational target fishing: what should chemogenomics researchers expect for the future of in silico drug design and discovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Target Fishing for Chemical Compounds using Target-Ligand Activity data and Ranking based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]

Variculanol: A Technical Review of a Sesterterpenoid with Undetermined Biological Activity

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Variculanol is a complex tricyclic sesterterpenoid isolated from the fungus Aspergillus variecolor. First described in 1991, its intricate 5/12/5 fused ring system has been a subject of interest from a chemical structure and stereochemistry perspective. However, a comprehensive review of the existing scientific literature reveals a conspicuous absence of studies detailing its biological activities, experimental protocols, and mechanisms of action. This technical guide synthesizes the available chemical information for this compound and highlights the current void in our understanding of its potential pharmacological properties.

Introduction

Sesterterpenoids, a class of C25 terpenes, are known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Many sesterterpenoids isolated from fungal sources, particularly from the genus Aspergillus, have been investigated for their therapeutic potential.[1][2] this compound, a metabolite of Aspergillus variecolor, stands as an intriguing molecule due to its unique chemical architecture. Despite its discovery over three decades ago, the biological potential of this compound remains unexplored, presenting a significant knowledge gap and a potential opportunity for new drug discovery.

Chemical Properties

The fundamental characteristics of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₅H₄₀O₂ | [3] |

| Molecular Weight | 372.6 g/mol | [3] |

| CAS Number | 135513-21-2 | [3] |

| Origin | Aspergillus variecolor | |

| Class | Sesterterpenoid |

The structure of this compound is characterized by a novel 5/12/5 tricyclic ring system. Its absolute stereochemistry was determined through extensive 2D NMR methods, particularly Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Difference Spectroscopy (NOEDS) experiments.

Biological Activity: A Knowledge Gap

A thorough and systematic search of scientific databases and literature archives reveals no published studies detailing the biological activity of this compound. Searches for its potential cytotoxic, antimicrobial, anti-inflammatory, or enzyme inhibitory activities have yielded no specific results for this compound. While other secondary metabolites from Aspergillus variecolor and related fungi have demonstrated significant biological effects, this compound itself has not been the subject of such investigations.

Consequently, there is no quantitative data, such as IC₅₀ or MIC values, to present in tabular format. Furthermore, the absence of biological studies means there are no experimental protocols or elucidated signaling pathways to be described or visualized.

Experimental Workflows: A Call for Future Research

The lack of biological data for this compound necessitates future research to elucidate its potential pharmacological profile. A logical experimental workflow to begin characterizing its bioactivity is proposed below. This workflow is hypothetical and serves as a roadmap for future investigation.

Caption: A proposed experimental workflow for the initial biological characterization of this compound.

Conclusion

This compound remains an enigmatic molecule within the diverse family of sesterterpenoids. While its chemical identity is well-established, its biological function is completely unknown. The absence of any published bioactivity data represents a significant limitation in the current understanding of this natural product. The scientific community, particularly those in natural product drug discovery, is encouraged to undertake the necessary screening and mechanistic studies to uncover the potential therapeutic value of this compound. Such research would not only fill a long-standing knowledge gap but also could potentially lead to the discovery of a novel bioactive agent.

References

Identifying Novel Analogs of Variculanol: A Technical Guide

This guide provides an in-depth overview of the methodologies for identifying and characterizing novel analogs of Variculanol-related compounds, with a focus on their synthesis and evaluation as potential therapeutic agents. The content is tailored for researchers, scientists, and drug development professionals engaged in natural product synthesis and cancer research.

Introduction to this compound and its Analogs

This compound is a marine-derived natural product that has garnered interest for its potential biological activities. The development of novel analogs is a key strategy in drug discovery to improve efficacy, selectivity, and pharmacokinetic properties. This guide uses the synthesis and evaluation of (+)-varitriol analogs, compounds closely related to this compound, as a practical example. Novel analogs of (+)-varitriol have been synthesized and screened for their in vitro cytotoxicity against various human tumor cell lines[1].

Synthetic Approach: Julia-Kocienski Olefination

A successful strategy for the synthesis of varitriol analogs involves the Julia-Kocienski olefination. This method allows for the creation of the characteristic olefinic bond in the molecule's side chain. The general workflow for this synthesis is outlined below.

Experimental Protocol: Synthesis of Varitriol Analogs[1]

The synthesis of novel (+)-varitriol analogs has been achieved via the Julia-Kocienski olefination starting from γ-D-ribonolactone[1].

Step 1: Preparation of the Key Sulfone Intermediate The synthesis commences with the preparation of a key sulfone intermediate from γ-D-ribonolactone. This multi-step process is a foundational part of the overall synthetic route.

Step 2: Julia-Kocienski Olefination Reaction The sulfone intermediate is then reacted with a series of aldehydes to generate the desired varitriol analogs. The reaction conditions are as follows:

-

Reagents: Sulfone intermediate, various aldehydes (9a-k), potassium bis(trimethylsilyl)amide (KHDMS).

-

Solvent: Dimethoxyethane (DME).

-

Temperature: -30°C to room temperature.

-

Reaction Time: 10 hours.

This reaction typically yields a mixture of E and Z isomers of the varitriol analogs.

Step 3: Isomer Separation and Purification The E and Z isomers are separated and purified using standard chromatographic techniques to yield the pure analogs for subsequent biological evaluation.

Synthesis Workflow Diagram

Caption: Synthetic workflow for the generation of varitriol analogs.

Biological Evaluation: In Vitro Cytotoxicity

The newly synthesized varitriol analogs were screened for their in vitro cytotoxicity against a panel of human tumor cell lines to determine their antiproliferative activities.

Experimental Protocol: Antiproliferative Assay[1]

The antiproliferative activity of the synthesized varitriol analogs was determined using a standard cell viability assay.

-

Cell Lines: A panel of human tumor cell lines was used, including those from the NCI60 panel.

-

Treatment: Cells were treated with various concentrations of the synthesized varitriol analogs.

-

Assay: Cell survival was measured to determine the concentration of the compound that leads to a 50% decrease in cell survival (IC50).

-

Data Analysis: The IC50 values were calculated for each compound against each cell line.

Quantitative Data: Antiproliferative Activities

The antiproliferative activities of the synthesized varitriol analogs are summarized in the table below. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound | E/Z Ratio | Antiproliferative Activity (IC50 in µM) |

| Varitriol (5) | 5:4 | Varies by cell line |

| Analog 6a (E-isomer) | - | Low activity or inactive |

| Analog 7a (Z-isomer) | - | Low activity or inactive |

Note: The specific IC50 values for each of the synthesized analogs (6a-k and 7a-k) against the full panel of cancer cell lines are detailed in the source publication[1]. The table above provides a representative summary.

Mechanism of Action and Signaling Pathways

The precise mechanism of action and the specific signaling pathways modulated by this compound and its analogs are not yet fully elucidated in the available scientific literature. Further research is required to understand the molecular targets and cellular pathways through which these compounds exert their cytotoxic effects. Future studies could involve target identification assays, transcriptomic and proteomic analyses, and investigation of key cancer-related signaling pathways such as apoptosis, cell cycle regulation, and angiogenesis.

Conclusion

The synthetic route utilizing Julia-Kocienski olefination has proven effective for generating a library of novel varitriol analogs. The in vitro cytotoxicity data reveals that structural modifications to the varitriol scaffold can significantly impact biological activity. While the initial analogs presented here showed reduced activity compared to the parent compound, these findings provide a valuable foundation for further structure-activity relationship (SAR) studies. Future efforts should focus on designing and synthesizing new analogs with improved potency and exploring their detailed mechanism of action to develop promising new anticancer agents.

References

Methodological & Application

Optimizing Variculanol Extraction: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the optimized extraction of Variculanol, a sesterterpenoid metabolite produced by the fungus Aspergillus variecolor. These guidelines are intended to assist researchers in maximizing the yield and purity of this compound for further investigation into its potential therapeutic applications.

Introduction to this compound

This compound (C₂₅H₄₀O₂) is a novel sesterterpenoid first isolated from Aspergillus variecolor[1]. Sesterterpenoids are a class of terpenoids that have shown a range of biological activities, including anti-inflammatory and antibacterial properties. The growing interest in fungal metabolites for drug discovery necessitates the development of efficient and optimized extraction protocols to obtain these compounds in sufficient quantities for research and development. This document outlines conventional and modern extraction techniques, providing a comparative analysis and detailed protocols for the efficient extraction of this compound.

Comparative Analysis of Extraction Methods

The choice of extraction method significantly impacts the yield and purity of the target compound. Below is a summary of common extraction techniques applicable to this compound, with typical parameters gathered from studies on similar fungal terpenoids.

| Extraction Method | Solvent | Temperature (°C) | Extraction Time | Advantages | Disadvantages | Reported Yields (for similar compounds) |

| Maceration | Dichloromethane, Ethyl Acetate, Ethanol, Methanol | Room Temperature | 24-72 hours | Simple, low cost | Time-consuming, large solvent volume, lower efficiency | Variable |

| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol (often aqueous solutions, e.g., 42% Ethanol) | 40-60 | 20-60 minutes | Faster, reduced solvent consumption, improved yield | Requires specialized equipment | Can be significantly higher than maceration |

| Microwave-Assisted Extraction (MAE) | Ethanol, Methanol (e.g., 95% Ethanol) | 50-100 | 5-15 minutes | Very rapid, high efficiency, less solvent | Requires specialized microwave equipment, potential for thermal degradation if not controlled | Often provides the highest yields in the shortest time |

Experimental Protocols

Below are detailed protocols for the extraction of this compound. Researchers should optimize these protocols based on their specific laboratory conditions and equipment.

Protocol 1: Optimized Microwave-Assisted Extraction (MAE) of this compound

This protocol is based on optimized parameters for the extraction of terpenoids from fungal sources and is expected to provide high yields of this compound in a short time.

Materials and Equipment:

-

Dried and powdered mycelium of Aspergillus variecolor

-

95% Ethanol

-

Microwave extraction system

-

Round-bottom flask

-

Reflux condenser

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

-

Freeze-dryer (optional)

Procedure:

-

Sample Preparation: Weigh 10 g of dried and powdered Aspergillus variecolor mycelium and place it into a 250 mL round-bottom flask.

-

Solvent Addition: Add 150 mL of 95% ethanol to the flask (solid-to-liquid ratio of 1:15 g/mL).

-

Microwave Extraction:

-

Place the flask in the microwave extraction system and connect the reflux condenser.

-

Set the microwave power to 500 W.

-

Set the extraction temperature to 90°C.

-

Set the extraction time to 5 minutes.

-

Start the extraction process.

-

-

Filtration: After extraction, allow the mixture to cool to room temperature. Filter the extract through Whatman No. 1 filter paper to separate the mycelial debris from the liquid extract.

-

Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to remove the ethanol.

-

Drying: Dry the resulting crude extract using a freeze-dryer or in a vacuum oven at a low temperature to obtain the final this compound-rich extract.

-

Purification (Optional): The crude extract can be further purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol offers a balance between efficiency and gentler extraction conditions compared to MAE.

Materials and Equipment:

-

Dried and powdered mycelium of Aspergillus variecolor

-

42% Ethanol

-

Ultrasonic bath or probe sonicator

-

Beaker or flask

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

-

Freeze-dryer (optional)

Procedure:

-

Sample Preparation: Place 10 g of dried and powdered Aspergillus variecolor mycelium into a 250 mL beaker or flask.

-

Solvent Addition: Add 200 mL of 42% ethanol (solid-to-liquid ratio of 1:20 g/mL).

-

Ultrasonic Extraction:

-

Place the beaker or flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

-

Set the ultrasonic frequency to 40 kHz.

-

Set the extraction temperature to 40°C.

-

Set the extraction time to 40 minutes.

-

Begin sonication.

-

-

Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper.

-

Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at 40°C.

-

Drying: Dry the crude extract to obtain the final product.

Visualizations

Experimental Workflow for this compound Extraction

Caption: Workflow for the extraction and purification of this compound.

Hypothetical Anti-Inflammatory Signaling Pathway of this compound

While the precise mechanism of action for this compound is still under investigation, many terpenoids exhibit anti-inflammatory effects by modulating key signaling pathways. This diagram illustrates a plausible mechanism involving the inhibition of the NF-κB pathway.

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Concluding Remarks

The protocols and data presented herein provide a comprehensive guide for the efficient extraction of this compound from Aspergillus variecolor. The use of modern techniques such as Microwave-Assisted Extraction can significantly reduce extraction time and solvent consumption while maximizing yield. Further optimization may be required depending on the specific strain of Aspergillus variecolor and the available laboratory equipment. The potential biological activities of this compound, particularly its anti-inflammatory and antibacterial properties, warrant further investigation, which will be facilitated by the application of these optimized extraction methods.

References

Application Notes and Protocols for the Purification of Variculanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Variculanol is a complex sesterterpenoid natural product with a unique 5/12/5 tricyclic ring system. Initially isolated from Aspergillus variecolor, this class of molecules has garnered interest due to its structural novelty and potential biological activities. The purification of this compound from fungal cultures is a multi-step process requiring a combination of chromatographic techniques to isolate the compound with high purity. These application notes provide a comprehensive overview and detailed protocols for the purification of this compound, intended to guide researchers in natural product chemistry, mycology, and drug discovery. The methodologies described are based on established procedures for the isolation of sesterterpenoids from Aspergillus species.

Data Presentation: Chromatographic Purification Summary

The following tables summarize the key parameters for the chromatographic purification of this compound, from initial fractionation to final high-purity isolation.

Table 1: Column Chromatography Parameters for Crude Extract Fractionation

| Parameter | Description |

| Stationary Phase | Silica gel (60-120 mesh) |

| Mobile Phase | Step gradient of n-hexane and ethyl acetate |

| Gradient Elution | 100% n-hexane -> 100% ethyl acetate |

| Fractions Collected | Based on Thin Layer Chromatography (TLC) analysis |

| Purpose | Initial separation of the crude extract into fractions of varying polarity. |

Table 2: Preparative HPLC Parameters for this compound Isolation

| Parameter | Description |

| Column | Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm) |

| Mobile Phase A | Water (H₂O) with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (ACN) with 0.1% Formic Acid |

| Gradient | 40% B to 100% B over 30 minutes |

| Flow Rate | 4.0 mL/min |

| Detection | UV at 210 nm and 254 nm |

| Injection Volume | 500 µL - 2 mL (depending on concentration) |

| Purpose | High-resolution purification of this compound from enriched fractions. |

Experimental Protocols

Protocol 1: Fungal Fermentation and Extraction of this compound

This protocol describes the cultivation of Aspergillus variecolor and the subsequent extraction of the crude secondary metabolite mixture containing this compound.

Materials:

-

Aspergillus variecolor culture

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Erlenmeyer flasks (2 L)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Fungal Culture Activation: Inoculate a PDA plate with Aspergillus variecolor and incubate at 28°C for 5-7 days until sporulation is observed.

-

Seed Culture Preparation: Aseptically transfer a small piece of the agar culture into a 250 mL Erlenmeyer flask containing 100 mL of PDB. Incubate at 28°C on a rotary shaker at 150 rpm for 3 days.

-

Large-Scale Fermentation: Inoculate 1 L of PDB in a 2 L Erlenmeyer flask with 10 mL of the seed culture. Prepare multiple flasks for a larger yield. Incubate the flasks under static conditions at 28°C for 14-21 days.

-

Extraction: a. After incubation, separate the mycelium from the culture broth by filtration. b. Combine the culture filtrate and extract three times with an equal volume of ethyl acetate in a separatory funnel. c. Pool the organic layers and dry over anhydrous sodium sulfate. d. Concentrate the crude extract under reduced pressure using a rotary evaporator to yield a dark, viscous residue.

Protocol 2: Purification of this compound using Column Chromatography and HPLC

This protocol details the multi-step chromatographic purification of this compound from the crude extract.

Materials:

-

Crude extract from Protocol 1

-

Silica gel (60-120 mesh)

-

n-hexane

-

Ethyl acetate

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (LC-MS grade)

-

Glass column for chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

Part A: Silica Gel Column Chromatography (Initial Fractionation)

-

Column Packing: Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.

-

Elution: Begin elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 9:1, 4:1, 1:1 n-hexane:EtOAc, then 100% EtOAc).

-

Fraction Collection: Collect fractions of approximately 20-50 mL.

-

TLC Analysis: Monitor the collected fractions by TLC using a suitable mobile phase (e.g., n-hexane:EtOAc 7:3). Visualize the spots under UV light (254 nm) and by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

-

Pooling Fractions: Combine the fractions that show a similar TLC profile and contain the compound of interest (this compound will be in the mid-polarity fractions). Concentrate the pooled fractions.

Part B: Preparative HPLC (Final Purification)

-

Sample Preparation: Dissolve the this compound-enriched fraction from the column chromatography step in methanol. Filter the solution through a 0.45 µm syringe filter.

-

HPLC Setup: Equilibrate the preparative HPLC system with the C18 column using the initial mobile phase conditions (e.g., 60% Water with 0.1% Formic Acid, 40% Acetonitrile with 0.1% Formic Acid).

-

Injection and Fractionation: Inject the prepared sample onto the column. Run the gradient program as detailed in Table 2. Collect fractions corresponding to the major peaks detected by the UV detector.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

-

Compound Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

Caption: Workflow for the purification of this compound.

This diagram illustrates the overall process, starting from the fungal culture to the final purified compound and its analysis. The workflow is divided into three main stages: Fermentation & Extraction, Chromatographic Purification, and Analysis.

Application Notes and Protocols for Variculanol Bioassays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Variculanol is a novel natural product with purported biological activities. Due to its recent discovery, comprehensive bio-characterization is essential to elucidate its therapeutic potential. These application notes provide detailed protocols for preliminary bioassays to assess the cytotoxic and anti-inflammatory properties of this compound. The following protocols are designed to be robust and reproducible, providing a foundational framework for further investigation into its mechanism of action and potential as a therapeutic agent.

Cytotoxicity Bioassay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a standard initial screening test for cytotoxic potential of novel compounds.

Experimental Protocol

-

Cell Culture:

-

Culture a human cancer cell line (e.g., HeLa, A549, or MCF-7) in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.

-

Harvest cells at 80-90% confluency using trypsin-EDTA.

-

Perform a cell count using a hemocytometer or automated cell counter and determine cell viability (should be >95%).

-

Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Include a vehicle control (DMSO concentration matched to the highest this compound concentration) and a positive control for cytotoxicity (e.g., Doxorubicin).

-

Remove the old media from the 96-well plate and add 100 µL of the prepared this compound dilutions to the respective wells.

-

Incubate the plate for 48 hours at 37°C with 5% CO₂.

-

-

MTT Assay and Data Acquisition:

-

After 48 hours of incubation, add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for another 4 hours at 37°C.

-

Carefully remove the media containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Presentation

Table 1: Cytotoxicity of this compound on HeLa Cells

| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| Vehicle Control | 0.982 | 0.045 | 100 |

| 0.1 | 0.975 | 0.051 | 99.3 |

| 1 | 0.891 | 0.039 | 90.7 |

| 10 | 0.523 | 0.028 | 53.3 |

| 50 | 0.112 | 0.015 | 11.4 |

| 100 | 0.056 | 0.009 | 5.7 |

| Doxorubicin (10 µM) | 0.089 | 0.011 | 9.1 |

Experimental Workflow

Anti-inflammatory Bioassay: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including NO. Inhibition of NO production is a key indicator of anti-inflammatory activity.

Experimental Protocol

-

Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

Seed 5 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in culture media to achieve final concentrations ranging from 1 µM to 50 µM.

-

Pre-treat the cells with the this compound dilutions for 1 hour.

-

Include a vehicle control, a negative control (cells only), and a positive control for inflammation (LPS only). A known anti-inflammatory agent like Dexamethasone can be used as a positive control for inhibition.

-

After pre-treatment, stimulate the cells with 1 µg/mL of LPS (except for the negative control group).

-

Incubate the plate for 24 hours.

-

-

Nitric Oxide Measurement (Griess Assay):

-

After 24 hours, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

-

Incubate at room temperature for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Generate a standard curve using known concentrations of sodium nitrite to quantify NO production.

-

Data Presentation

Table 2: Inhibition of Nitric Oxide Production by this compound in LPS-stimulated RAW 264.7 Cells

| Treatment | Concentration (µM) | Mean Absorbance (540 nm) | Standard Deviation | NO Concentration (µM) | % Inhibition |

| Negative Control | - | 0.052 | 0.004 | 1.2 | - |

| LPS Control | - | 0.689 | 0.031 | 35.8 | 0 |

| This compound | 1 | 0.654 | 0.029 | 33.9 | 5.3 |

| This compound | 5 | 0.512 | 0.025 | 26.3 | 26.5 |

| This compound | 10 | 0.345 | 0.019 | 17.5 | 51.1 |

| This compound | 25 | 0.189 | 0.014 | 9.2 | 74.3 |

| This compound | 50 | 0.101 | 0.011 | 4.8 | 86.6 |

| Dexamethasone | 10 | 0.123 | 0.013 | 6.0 | 83.2 |

Relevant Signaling Pathway: NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO. Investigating the effect of this compound on this pathway could elucidate its anti-inflammatory mechanism.

Hit-to-Lead Optimization Workflow

Following the initial screening, promising "hits" like this compound would undergo a hit-to-lead optimization process to improve their potency, selectivity, and pharmacokinetic properties.

Variculanol: Uncharted Territory in Cell Culture Applications

Despite a thorough review of scientific literature, detailed protocols and application notes for the cell culture treatment of variculanol remain unavailable in the public domain. This sesterterpenoid, isolated from the fungus Aspergillus variecolor, is a known chemical entity, but its biological effects, particularly its mechanism of action, impact on signaling pathways, and cytotoxic properties, have not been characterized in published research.

This compound was first described in a 1991 publication in The Journal of Organic Chemistry, which detailed its novel 5/12/5 tricyclic structure and absolute stereochemistry.[1] However, subsequent research into its biological activity, including any potential anticancer or cytotoxic effects, does not appear in accessible scientific databases. Therefore, core requirements for a detailed application note, such as quantitative data on its efficacy (e.g., IC50 values) and specific experimental protocols for its use in cell culture, cannot be provided at this time.

For researchers interested in exploring the bioactivity of this compound, the initial steps would involve sourcing the compound and then performing preliminary in vitro studies. A general workflow for such an exploratory study is outlined below.

General Experimental Workflow for Investigating a Novel Compound

This workflow is a generalized approach and would need to be adapted based on the specific research question and the observed effects of this compound.

References

No Information Available for In Vivo Administration of Variculanol in Animal Models

Despite a comprehensive search of scientific literature and databases, no information was found regarding the in vivo administration of a compound named "Variculanol" in animal models.

This suggests that "this compound" may be a novel, not-yet-published compound, a proprietary internal designation not disclosed in public-domain research, or a potential misspelling of a different agent. As a result, the creation of detailed Application Notes and Protocols, as requested, is not possible at this time due to the absence of foundational experimental data.

For researchers, scientists, and drug development professionals interested in a specific compound, the availability of published preclinical data is a prerequisite for developing standardized protocols. Such data typically includes:

-

Pharmacokinetic Profiles: How the compound is absorbed, distributed, metabolized, and excreted in animal models.

-

Pharmacodynamic Assessments: The biochemical and physiological effects of the drug and its mechanism of action.

-

Toxicology Studies: Evaluation of the potential adverse effects of the compound.

-

Efficacy Studies: Demonstration of the compound's therapeutic effect in relevant animal models of disease.

Without this essential information for "this compound," any attempt to create protocols for in vivo administration would be speculative and lack the necessary scientific validation.

It is recommended to:

-

Verify the spelling and name of the compound of interest.

-

Consult internal documentation or proprietary databases if this is a compound under internal development.

-

Monitor scientific literature for any future publications on this compound.

Once preclinical data for "this compound" becomes publicly available, the development of detailed application notes and protocols for its in vivo administration in animal models would be a feasible endeavor.

Application Note: Quantification of Variecolol in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Variecolol is a sesterterpenoid natural product isolated from the fungus Aspergillus aurantiobrunneus. Sesterterpenoids are a class of terpenoids that have demonstrated a range of promising pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic activities.[1][2] The structural complexity and biological activity of compounds like Variecolol make them interesting candidates for drug discovery and development. To facilitate further investigation into its pharmacokinetic and pharmacodynamic properties, a robust and sensitive analytical method for the quantification of Variecolol in biological matrices is essential.

This application note provides a detailed protocol for the quantification of Variecolol in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

Biological Relevance

While specific biological activities of Variecolol are still under investigation, related sesterterpenes have shown significant biological effects. For instance, some sesterterpene lactones have been identified as modulators of tubulin tyrosine ligase (TTL), an enzyme considered a promising target for novel anticancer therapies.[1][2] Furthermore, other terpenoid compounds have demonstrated potent anti-inflammatory and anticancer activities in preclinical studies. Avarol, a sesquiterpene hydroquinone, has shown cytotoxicity against various cancer cell lines and in vivo antitumor activity.[3] These findings suggest that Variecolol may possess similar therapeutic potential, warranting further investigation into its mechanism of action and in vivo behavior.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of Variecolol in human plasma samples.

Figure 1. Experimental Workflow for Variecolol Quantification

Materials and Reagents

-

Variecolol reference standard

-

Internal Standard (IS) - (e.g., a structurally similar sesterterpenoid)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

Sample Preparation Protocol: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.

-

Thaw Samples: Thaw frozen human plasma samples on ice.

-

Prepare Precipitation Solution: Prepare a stock solution of the internal standard (IS) in methanol.

-

Precipitation:

-

To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

-

Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Method

-

System: Waters ACQUITY UPLC or equivalent

-

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL